2-(4-methoxy-3-methylphenyl)-N-phenylacetamide
Overview
Description
2-(4-Methoxy-3-methylphenyl)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-phenylacetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-methoxy-3-methylphenylacetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxy-3-methylphenyl)-N-phenylacetamide.
Reduction: Formation of 2-(4-methoxy-3-methylphenyl)-N-phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The acetamide moiety can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-phenylacetamide
- 2-(3-Methylphenyl)-N-phenylacetamide
- 2-(4-Hydroxy-3-methylphenyl)-N-phenylacetamide
Uniqueness
2-(4-Methoxy-3-methylphenyl)-N-phenylacetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-10-13(8-9-15(12)19-2)11-16(18)17-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSJZBMJATMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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